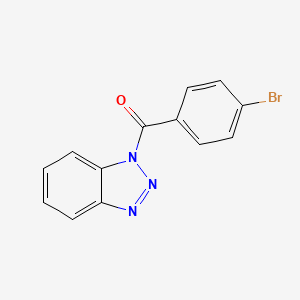

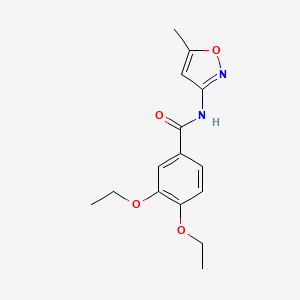

1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves nucleophilic substitution reactions, where a bromo substituent can be introduced into the benzene ring to enhance reactivity or to serve as a functional handle for further chemical transformations. For instance, benzotriazole-assisted aromatic ring annulation has been utilized for the efficient synthesis of polysubstituted naphthalenes and phenanthrenes, indicating the versatility of benzotriazole derivatives in synthetic organic chemistry (Katritzky et al., 1997).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those with bromo substituents, often features significant π-conjugation and potential for diverse intermolecular interactions. These structural characteristics are pivotal for their physical properties and reactivity. X-ray crystallography and computational methods are commonly employed to elucidate their molecular structures and to understand the electronic properties that underpin their reactivity and interactions (Arunagiri et al., 2018).

Chemical Reactions and Properties

Benzotriazole derivatives participate in various chemical reactions, including nucleophilic substitution, annulation, and coupling reactions, owing to their rich electronic properties and the presence of reactive functional groups. The bromo substituent in 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole can undergo further functionalization through cross-coupling reactions, offering pathways to a wide range of complex molecules (Katritzky et al., 2007).

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility, melting points, and optical properties, are influenced by their molecular structure and the nature of substituents. For example, the introduction of bromo groups can affect the compound's solubility in organic solvents and water, which is crucial for its application in various chemical processes (Wąsik et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and electrophiles, are key to its utility in synthetic chemistry. The bromo group can enhance the electrophilic character of the benzoyl moiety, making it more reactive towards nucleophilic aromatic substitution. Additionally, the benzotriazole moiety can engage in hydrogen bonding and π-stacking interactions, which can be exploited in the design of supramolecular assemblies and materials (Varughese et al., 2006).

Wirkmechanismus

Target of Action

A structurally similar compound, bromfenac, targetsProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

Bromfenac, a related compound, works byinhibiting cyclooxygenase 1 and 2 . This inhibition blocks prostaglandin synthesis, which mediates certain types of intraocular inflammation .

Biochemical Pathways

The inhibition of cyclooxygenase by bromfenac affects theprostaglandin synthesis pathway . This can lead to disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure .

Pharmacokinetics

Bromfenac, a related compound, has been studied in healthy subjects after single oral doses . The plasma concentrations were determined by a sensitive HPLC method with spectrophotometric detection .

Result of Action

The related compound bromfenac, by inhibiting prostaglandin synthesis, can reduce inflammation and pain, particularly in the context of ocular conditions .

Zukünftige Richtungen

The study of benzotriazole and its derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, agriculture, and materials science. Future research could involve the synthesis and characterization of new benzotriazole derivatives, or the exploration of their uses in new contexts .

Eigenschaften

IUPAC Name |

benzotriazol-1-yl-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPNHGVNYCBIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611440.png)

![1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5611457.png)

![3-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5611465.png)

![4-[(1-ethyl-1H-indol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5611479.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5611503.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611509.png)

![N-phenyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5611513.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5611523.png)

![8-[3-amino-3-(3,4-dimethoxyphenyl)propanoyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5611541.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5611550.png)